Cas no 391867-72-4 (N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic compound featuring a thiazole core linked to a benzamide moiety via a pyrrolidine-2,5-dione spacer. This structure confers reactivity as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The acetyl and methyl substituents on the thiazole ring enhance its stability and modulate electronic properties, while the dioxopyrrolidinyl group offers potential for further functionalization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, such as protease inhibition or targeted drug design. The compound's purity and synthetic reproducibility are critical for research-scale applications.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide structure
391867-72-4 structure
Product name:N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS No:391867-72-4
MF:C17H15N3O4S
MW:357.383702516556
CID:5957164
PubChem ID:4461621

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • Benzamide, N-(5-acetyl-4-methyl-2-thiazolyl)-3-(2,5-dioxo-1-pyrrolidinyl)-
    • AKOS024578158
    • F0466-0033
    • 391867-72-4
    • AB00667961-01
    • Inchi: 1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-4-3-5-12(8-11)20-13(22)6-7-14(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,19,24)
    • InChI Key: VWSLKLUBVBRVOM-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C)=C(C(C)=O)S1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

Computed Properties

  • Exact Mass: 357.07832714g/mol
  • Monoisotopic Mass: 357.07832714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Density: 1.450±0.06 g/cm3(Predicted)
  • pka: 6.51±0.50(Predicted)

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0466-0033-10mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F0466-0033-75mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F0466-0033-20μmol
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F0466-0033-15mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0466-0033-3mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F0466-0033-10μmol
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0466-0033-20mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F0466-0033-50mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F0466-0033-5μmol
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F0466-0033-2mg
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
391867-72-4 90%+
2mg
$88.5 2023-05-17

Additional information on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide: A Comprehensive Overview

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS No. 391867-72-4) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features and functional groups, has garnered attention for its applications in drug discovery, biochemistry, and materials science. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide.

Chemical Structure and Properties:

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic molecule with a molecular formula of C18H16N4O4S. The compound features a benzamide core linked to a thiazole ring and a succinimide moiety. The presence of these functional groups imparts unique chemical properties to the molecule. The thiazole ring provides aromatic stability and contributes to the compound's overall rigidity, while the succinimide group enhances its reactivity and solubility in polar solvents.

The compound exhibits excellent thermal stability and is resistant to degradation under various conditions. Its high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for use in a wide range of chemical reactions and biological assays.

Synthesis Methods:

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-amino-benzoic acid with N-hydroxysuccinimide (NHS) to form the corresponding N-hydroxysuccinimide ester. This intermediate is then coupled with 5-acetyl-4-methylthiazol-2-carboxylic acid using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base like triethylamine (TEA).

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing the use of hazardous reagents. Additionally, catalytic methods using metal complexes have been explored to enhance the efficiency and selectivity of the synthesis process.

Biological Activities:

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-y l)benzamide has been extensively studied for its biological activities. One of its key applications is in the field of enzyme inhibition. Research has shown that this compound exhibits potent inhibitory activity against various enzymes involved in metabolic pathways and signal transduction processes. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial targets for anti-inflammatory drugs.

Beyond enzyme inhibition, N-(5-acetyl -4-methyl -1 , 3 -thia zol - 2 - yl ) - 3 -( 2 , 5 - d i oxo py rroli din - 1 - yl )b enza mi de has demonstrated promising antitumor properties. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings have sparked interest in its potential as a lead compound for developing novel anticancer agents.

Recent Research Advancements:

The ongoing research on N-(5-acetyl -4-methyl -1 , 3 -thia zol - 2 - yl ) - 3 -( 2 , 5 - d i oxo py rroli din - 1 - yl )b enza mi de has yielded several significant breakthroughs. One notable study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of this compound by synthesizing a series of analogs with modified functional groups. The results revealed that specific substitutions on the benzamide core could enhance its inhibitory activity against COX enzymes while maintaining good selectivity.

In another study conducted by researchers at a leading pharmaceutical company, N-(5-acetyl -4-methyl -1 , 3 -thia zol - 2 - yl ) - 3 -( 2 , 5 - d i oxo py rroli din - 1 - yl )b enza mi de was evaluated for its potential as an antiviral agent. The compound showed promising activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). These findings suggest that it could be further developed into a broad-spectrum antiviral drug.

Conclusion:

N-(5-acetyl -4-methyl -1 , 3 -thia zol - 2 - yl ) - 3 -( 2 , 5 - d i oxo py rroli din - 1 - yl )b enza mi de (CAS No. 391867–72–4) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new biological activities and potential therapeutic uses for this compound, highlighting its significance in advancing scientific knowledge and improving human health.

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